Home > Products > Screening Compounds P51529 > N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide -

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide

Catalog Number: EVT-4325785
CAS Number:
Molecular Formula: C19H13BrN2O2S2
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-{2-[(1,3-Benzothiazol-2-yl)sulfanylmethyl]phenyl}-4-methoxy-5,5-dimethylfuran-2(5H)-one

  • Compound Description: This compound features a benzothiazole ring system linked to a furanone moiety through a sulfur atom and a methylene bridge. [] The study highlights the presence of weak C-H⋯O interactions in the crystal structure, providing insights into intermolecular forces. []

4-[(4-Hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

  • Compound Description: This compound, an azo-dye ligand, was investigated alongside its Cu(II), Co(II), and Ni(II) complexes for its biological properties. [] It demonstrated significant antibacterial activity, DNA cleavage activity against supercoiled pUC18 DNA, and anticancer properties against K562, A549, and MDA-MB-231 cell lines. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), displaying excellent oral pharmacokinetic properties and efficacy in tumor xenograft models. [] Its development arose from the need for improved FLT3 inhibitors with better aqueous solubility and oral bioavailability for the treatment of AML. []
  • Compound Description: This compound is an iridium(III) complex featuring two 2-(1,3-benzothiazol-2-yl)phenyl ligands, which display bidentate coordination to the iridium center. [] The study focuses on the structural characterization of this complex and its interactions with deuterated chloroform molecules. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound contains a 1,3-thiazole ring system, synthesized through the reaction of a pyrazole-1-carbothioamide derivative and N-(4-nitrophenyl)maleimide. [] The focus of the study is on the synthesis and spectroscopic characterization, providing insights into the structure of the compound. []

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN 3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

  • Compound Description: This compound, a ligand containing a benzothiazole core, forms a coordination polymer with copper(II) dichloride. [] The study focuses on the crystal structure of this polymer, revealing a chain-like arrangement of copper centers bridged by the ligand molecules. []

2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide

  • Compound Description: This compound, a precursor to a Schiff base ligand, exhibits anti-inflammatory and anticancer activity. [] The study focuses on the synthesis and characterization of this compound and its complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions. []

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound features a pyrazolone ring system substituted with a 1,3-benzothiazol-2-yl group. [] The study focuses on its crystal structure, revealing planarity within the pyrazolone and benzothiazole rings, as well as weak C-H⋯O interactions in the crystal lattice. []

5-[4'-(1, 3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,7,8,12,18-HEXAMETHYL-13,17-DI-N-AMYLPORPHIRIN

  • Compound Description: This porphyrin derivative incorporates a 1,3-benzothiazol-2-ylphenyl substituent and was investigated for its coordination properties with cobalt, copper, and zinc acetates. [] The study focuses on the kinetics of complex formation and the surface modification of polypropylene materials using the synthesized porphyrin complexes. []

Bis[2-(1,3-benzothiazol-2-yl)phenyl-κ2 C 1,N][1,3-bis(4-bromophenyl)propane-1,3-dionato-κ2 O,O′]iridium(III)

  • Compound Description: This compound is an iridium(III) complex containing two 2-(1,3-benzothiazol-2-yl)phenyl ligands and a 1,3-bis(4-bromophenyl)propane-1,3-dionato ligand. [] The study focuses on its crystal structure, describing the distorted octahedral geometry around the iridium center. []

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is structurally similar to entry 8, featuring a pyrazolone ring with a 1,3-benzothiazol-2-yl substituent. [] The key difference lies in the propynyl group attached to the pyrazolone ring, replacing the allyl group in entry 8. []

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea

  • Compound Description: This series of compounds, containing a substituted benzothiazole moiety, were synthesized and evaluated for their anticonvulsant activity, hepatotoxicity, and neurotoxicity. [] The study highlights the influence of substituent variations on the benzothiazole ring and the distant phenyl ring on the biological activity. []
  • Compound Description: This compound is a diiron complex bridged by two [4-(1,3-benzothiazol-2-yl)phenyl]methanethiolate ligands. [] It was synthesized as a structural and biochemical model for the active site of [FeFe]-hydrogenase enzymes, which catalyze the reversible oxidation of molecular hydrogen. []

3-Hydroxy-4-{((6-methoxy- 1,3-benzothiazol-2-yl)imino)methyl}phenyl Palmitate

  • Compound Description: This compound, a Schiff base ester, consists of a heterocyclic moiety incorporating a benzothiazole ring. [] The study focuses on its synthesis and characterization, providing spectral data (IR, 1H NMR, 13C NMR, MS) and elemental analysis. []

4-(1,3-Benzothiazol-2-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound, similar to entries 8 and 11, comprises a pyrazolone ring substituted with a 1,3-benzothiazol-2-yl group. [] The variation lies in the position and number of methyl substituents on the pyrazolone ring. []

3‐[5,6‐Dimethyl‐1,3‐benzothiazol‐2‐yl)diazenyl]‐1‐methyl‐2‐phenyl‐1H‐indole

  • Compound Description: This compound consists of an indole moiety connected to a benzothiazole ring through a diazenyl bridge. [] The study focuses on its crystal structure, revealing the spatial arrangement of the different ring systems within the molecule. []

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound features a pyrazole ring substituted with a 6-fluoro-1,3-benzothiazol-2-yl group. [] The study focuses on its crystal structure, describing the planarity of the ring systems and the presence of weak intermolecular interactions. []
  • Compound Description: This compound features a benzothiazole ring linked to a phenyl ring, which is further substituted with a (methylamino)acetic acid group. [] The crystal structure reveals intermolecular hydrogen bonding interactions, providing insights into its solid-state packing. []

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

  • Compound Description: This series of compounds, incorporating a substituted benzothiazole moiety and a thiazole ring, were synthesized and evaluated for their anti-tumor activity against various cancer cell lines. [] The study emphasizes the impact of different substituents on the benzothiazole ring on cytotoxicity. []

{μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

  • Compound Description: This compound is a diiron complex bridged by a 2-[4-(1,3-benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolate ligand. [] Similar to entry 13, it serves as a model compound for the active site of [FeFe]-hydrogenase enzymes. []

1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea

  • Compound Description: This compound is a thiourea derivative synthesized from benzoyl thiocyanate and 2-aminobenzothiazole. [] The study highlights its structural features, including the thioamide form of the thiourea group and the presence of intramolecular hydrogen bonding. []

1,2-Bis(1,3-benzothiazol-2-yl)benzene

  • Compound Description: This compound features two benzothiazole rings directly attached to a central benzene ring. [] The study focuses on its synthesis and crystal structure, revealing the planarity of the ring systems and the weak intermolecular C—H⋯N hydrogen bonds that influence its solid-state packing. []

5-Arylidene-3-(6,7-dichloro-1,3-benzothiazol-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-ones

  • Compound Description: This series of compounds incorporates a dichlorobenzothiazole unit within an imidazolone ring system and was synthesized and characterized for potential biological activity. [] The study focuses on the synthesis, spectroscopic characterization, and evaluation of their antibacterial and antifungal properties. []

(S)-(+)-4-[4-(Methyl)-1, 3-dioxolan-2-yl]-phenyl-4-n-alkoxybenzoates

  • Compound Description: This series of compounds, designed as chiral liquid crystals, comprises a central phenyl ring connected to a dioxolane ring and an alkoxybenzoate group. [] The study focuses on their synthesis and thermotropic liquid-crystalline properties, investigating their mesophase behavior. []

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol

  • Compound Description: This compound consists of a benzothiazole ring linked to a phenyl ring, which is further substituted with an aminomethylphenol group. [] The crystal structure reveals the formation of centrosymmetric dimers through O—H⋯N hydrogen bonds. []

3-(6, 7-substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one

  • Compound Description: This group of compounds, containing both thiazole and benzothiazole moieties, was synthesized and characterized for potential antibacterial activity. [] The study focuses on the impact of various substituents on both ring systems on their biological activity against different bacterial strains. []

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

  • Compound Description: This group of compounds, featuring a 1,3-dioxoisoindolin-2-yl moiety linked to an aryl urea, was synthesized and evaluated for anticancer and antioxidant activities. [] The study highlights the influence of substituents on the aryl ring on their biological activity. []

4-Amino-N-(1,3-Benzothiazol-2-yl) benzenesulphonamide

  • Compound Description: This compound, featuring a benzothiazole ring linked to a benzenesulfonamide group, was synthesized and evaluated for its antimicrobial activity. [] The study focuses on the synthesis and characterization of the compound, as well as its in vitro activity against various bacterial and fungal strains. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of compounds, incorporating thiazole, pyridine, and quinazolinone moieties, was designed and synthesized as potential anticancer agents. [] The study focused on the synthesis, characterization, and molecular docking studies of these compounds against the p38α kinase, a target for colorectal cancer. []

rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

  • Compound Description: This compound features a sulfondiimidoate group linked to an isoindoline-1,3-dione moiety. [] The study focuses on its synthesis and structural characterization, highlighting the presence of two double-bonded nitrogen atoms to the central sulfur atom. []

N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide

  • Compound Description: This compound, featuring a furan ring linked to a substituted phenyl ring and an isoindoline-1,3-dione moiety, served as a scaffold for developing positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 1 (mGlu1). [] These PAMs showed potential for treating schizophrenia. []

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

  • Compound Description: This compound features a benzothiazole ring linked to a thiophene ring, which is further substituted with an aniline, a chlorobenzoyl group, and a nitrile group. [] The study focuses on its crystal structure, revealing the presence of intra- and intermolecular hydrogen bonds. []
  • Compound Description: This group of compounds features a triazine core substituted with two bromobenzothiazole units and an aryl group. [] The study focuses on their synthesis and characterization, as well as their potential as antimicrobial agents. []

4-cyano-1-azabuta-1,3-dienes

  • Compound Description: These compounds, containing a conjugated diene system with a cyano and an aza group, are synthesized through a unique vacuum-thermal fragmentation and ring cleavage reaction. [] The study focuses on the synthetic methodology and characterization of these compounds. []

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Compound Description: This compound features a chlorobenzothiazole ring linked to a methylphenylacetamide group. [] The study focuses on its crystal structure, revealing the presence of intermolecular hydrogen bonds involving the water molecule. []

1‐Butyl‐3‐(4‐chloro‐1,3‐benzothia­zol‐2‐yl)urea monohydrate

  • Compound Description: This compound features a chlorobenzothiazole ring linked to a butylurea moiety. [] The study focuses on its crystal structure, revealing a roughly planar structure and the role of water molecules in linking the urea derivative molecules through hydrogen bonding. []

N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones

  • Compound Description: These series of compounds feature naphthyridine moieties linked to various substituents, including aryl groups and isoindoline-1,3-diones. [] The study focuses on their synthesis, characterization, and evaluation for antimicrobial activity. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides incorporates thiazole and oxadiazole rings and was synthesized and evaluated for urease inhibitory potential and cytotoxicity. [] The study highlights the influence of substituents on the phenyl ring on their biological activity. []

3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles

  • Compound Description: This series of spiro compounds incorporates benzothiazole, indoline, and pyrrolidine rings and was synthesized through a 1,3-dipolar cycloaddition reaction. [] The study investigates the regio- and diastereoselectivity of the reaction and provides insights into the reaction mechanism using computational methods. []

1‐(4‐Chloro‐1,3‐benzothia­zol‐2‐yl)‐3‐propyl­urea monohydrate

  • Compound Description: This compound features a chlorobenzothiazole ring linked to a propylurea moiety. [] Similar to entry 36, the study focuses on its crystal structure, revealing the role of water molecules in forming hydrogen bonds with the urea derivative molecules. []

Properties

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide

Molecular Formula

C19H13BrN2O2S2

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H13BrN2O2S2/c20-14-8-10-16(11-9-14)26(23,24)22-15-5-3-4-13(12-15)19-21-17-6-1-2-7-18(17)25-19/h1-12,22H

InChI Key

TVHWGGOXCCELGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.